molecular formula C18H24ClN3O5S B2800664 Ethyl 4-(4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazine-1-carboxylate CAS No. 838897-56-6

Ethyl 4-(4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazine-1-carboxylate

Cat. No. B2800664
CAS RN: 838897-56-6
M. Wt: 429.92
InChI Key: WEXNJFLHESWQMU-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazine-1-carboxylate, also known as CP-690,550, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are being investigated for their role in modulating immune responses and treating inflammatory and autoimmune diseases.

Scientific Research Applications

Synthetic Routes and Industrial Production

The compound's synthetic routes are crucial for its industrial production. A detailed analysis of synthetic routes for related arylpiperazine derivatives, focusing on the optimization of yield and commercial viability, is essential for developing efficient manufacturing processes. For instance, the synthesis of Vandetanib, a closely related compound, involves multiple steps including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination, highlighting the complex nature of synthesizing these types of molecules and their potential in various industrial applications (W. Mi, 2015).

Pharmacological Applications

Arylpiperazine derivatives have been widely studied for their pharmacological applications, particularly in the treatment of depression, psychosis, or anxiety. Their metabolic pathways, including CYP3A4-dependent N-dealkylation, play a significant role in their pharmacological effects, as well as in their side effects. Understanding these pathways is crucial for developing safer and more effective drugs (S. Caccia, 2007).

Chemical and Biological Properties

The study of the chemical and biological properties of related compounds, such as dipeptidyl peptidase IV inhibitors, provides insights into the potential therapeutic applications of Ethyl 4-(4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazine-1-carboxylate. These inhibitors, which often contain piperazine rings, have shown promise in the treatment of type 2 diabetes mellitus, indicating the versatility and medicinal value of piperazine derivatives (Laura Mendieta, T. Tarragó, E. Giralt, 2011).

Therapeutic Potential Against Mycobacterium tuberculosis

Piperazine and its analogues have been explored for their anti-mycobacterial properties, with several compounds showing potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains. This highlights the potential of this compound and related structures in developing new anti-TB drugs (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).

properties

IUPAC Name

ethyl 4-(4-chloro-3-pyrrolidin-1-ylsulfonylbenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O5S/c1-2-27-18(24)21-11-9-20(10-12-21)17(23)14-5-6-15(19)16(13-14)28(25,26)22-7-3-4-8-22/h5-6,13H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXNJFLHESWQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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